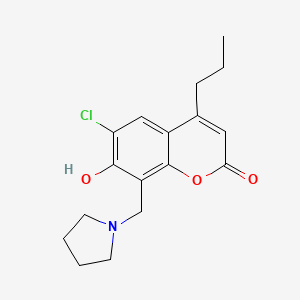

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

CAS No.:

Cat. No.: VC15186355

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20ClNO3 |

|---|---|

| Molecular Weight | 321.8 g/mol |

| IUPAC Name | 6-chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3 |

| Standard InChI Key | GPGWGTNBTXZUPV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |

Introduction

“6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one” is a synthetic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of organic compounds featuring a benzopyrone scaffold. These molecules are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

This specific compound integrates a pyrrolidine group and halogen substitution, which are structural modifications often linked to enhanced biological activity. Below is an in-depth exploration of its structure, synthesis, and potential applications.

Synthesis Pathway

The synthesis of “6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one” likely involves the following steps:

-

Starting Material Preparation:

-

A substituted salicylaldehyde derivative (e.g., 6-chlorosalicylaldehyde) is used as the precursor for the chromenone core.

-

-

Cyclization Reaction:

-

Condensation with a β-ketoester under acid or base catalysis forms the chromenone skeleton.

-

-

Substitution Reactions:

-

Introduction of the propyl group at position 4 via alkylation.

-

Pyrrolidinylmethyl substitution at position 8 through nucleophilic substitution or Mannich-type reaction.

-

-

Final Purification:

-

The compound is purified through recrystallization or chromatography.

-

This pathway emphasizes atom economy and modularity, allowing for structural tuning to optimize biological activity.

Potential Biological Activities

Chromene derivatives are known for their wide-ranging pharmacological profiles. Based on structural analogs, this compound may exhibit:

| Activity | Mechanism/Target |

|---|---|

| Anticancer | Potential inhibition of topoisomerase enzymes or induction of apoptosis |

| Antioxidant | Scavenging reactive oxygen species (ROS) due to hydroxyl substitution |

| Anti-inflammatory | Modulation of inflammatory mediators like COX or LOX enzymes |

| Antimicrobial | Disruption of microbial cell walls or inhibition of key enzymes |

These activities arise from the interplay between the electron-withdrawing chlorine atom, hydroxyl-mediated hydrogen bonding, and pyrrolidine's basicity.

Data Table: Comparison with Related Compounds

Future Directions

To fully explore the potential of “6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one,” the following studies are recommended:

-

Comprehensive in vitro screening against cancer cell lines.

-

Evaluation of antioxidant capacity using DPPH or ABTS assays.

-

Molecular docking studies to identify binding affinities with target enzymes.

-

Toxicological profiling in animal models.

These investigations will help elucidate its therapeutic viability and guide further optimization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume